molecular formula C3H4N2O2 B2524584 (1,2,5-Oxadiazol-3-yl)methanol CAS No. 79552-35-5

(1,2,5-Oxadiazol-3-yl)methanol

Cat. No.: B2524584
CAS No.: 79552-35-5
M. Wt: 100.077
InChI Key: MSRVURUJSZOIGM-UHFFFAOYSA-N
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Description

(1,2,5-Oxadiazol-3-yl)methanol is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom

Mechanism of Action

Target of Action

Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that (1,2,5-Oxadiazol-3-yl)methanol may interact with a variety of molecular targets, depending on the specific derivative and its functional groups.

Mode of Action

For instance, some oxadiazole derivatives have been found to inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects . The specific interactions of this compound with its targets would depend on the chemical structure of the derivative and the nature of the target.

Biochemical Pathways

For example, some oxadiazole derivatives have been found to exhibit anticancer activity by targeting various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase . These enzymes play crucial roles in various biochemical pathways related to cell proliferation and survival.

Result of Action

For instance, some oxadiazole derivatives have been found to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,5-oxadiazol-3-yl)methanol typically involves the reaction of amidoximes with carbonyl compounds. One common method includes the cyclization of amidoximes with aldehydes or carboxylic acids in the presence of dehydrating agents such as carbonyl diimidazole (CDI) in toluene . Another approach involves the nitration, oxidation, and coupling reactions of precursor compounds under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: (1,2,5-Oxadiazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted oxadiazole compounds.

Scientific Research Applications

(1,2,5-Oxadiazol-3-yl)methanol has diverse applications in scientific research:

Comparison with Similar Compounds

    1,2,4-Oxadiazole: Another regioisomer with different electronic properties and reactivity.

    1,3,4-Oxadiazole: Known for its stability and use in pharmaceuticals.

    1,2,3-Oxadiazole: Less common but studied for its unique chemical behavior.

Uniqueness: (1,2,5-Oxadiazol-3-yl)methanol is unique due to its specific ring structure, which imparts distinct electronic properties and reactivity compared to its isomers. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1,2,5-oxadiazol-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c6-2-3-1-4-7-5-3/h1,6H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRVURUJSZOIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NON=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79552-35-5
Record name 1,2,5-oxadiazol-3-ylmethanol
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